H-Cys-Pro-Leu-Gly-OH H-Cys-Pro-Leu-Gly-OH
Brand Name: Vulcanchem
CAS No.: 478549-68-7
VCID: VC19074858
InChI: InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1
SMILES:
Molecular Formula: C16H28N4O5S
Molecular Weight: 388.5 g/mol

H-Cys-Pro-Leu-Gly-OH

CAS No.: 478549-68-7

Cat. No.: VC19074858

Molecular Formula: C16H28N4O5S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

H-Cys-Pro-Leu-Gly-OH - 478549-68-7

Specification

CAS No. 478549-68-7
Molecular Formula C16H28N4O5S
Molecular Weight 388.5 g/mol
IUPAC Name 2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid
Standard InChI InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1
Standard InChI Key OLSHOBGNFITHGG-SRVKXCTJSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N
Canonical SMILES CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N

Introduction

Structural Characteristics of H-Cys-Pro-Leu-Gly-OH

Primary Sequence and Molecular Formula

H-Cys-Pro-Leu-Gly-OH is a linear tetrapeptide with the sequence Cysteine (Cys) - Proline (Pro) - Leucine (Leu) - Glycine (Gly). Its molecular formula is C16_{16}H28_{28}N4_{4}O5_{5}S (calculated based on the free acid form), differing from the amide variant (H-Cys-Pro-Leu-Gly-NH2_2) by the replacement of the C-terminal amide group with a hydroxyl moiety . The presence of proline introduces a rigid pyrrolidine ring, which restricts conformational flexibility and influences peptide folding .

Stereochemical Configuration

All amino acid residues in H-Cys-Pro-Leu-Gly-OH adopt the L-configuration, consistent with naturally occurring peptides. The cysteine residue contains a thiol (-SH) group, enabling disulfide bond formation under oxidative conditions. This property is critical for stabilizing secondary structures or conjugating with other thiol-containing molecules .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight388.07 g/mol (calculated)
Exact Mass388.18 g/mol
Topological Polar Surface Area144 Ų
LogP (Partition Coefficient)0.49 (estimated)
Hydrogen Bond Donors5
Hydrogen Bond Acceptors6

Synthesis and Modification Strategies

Solid-Phase Peptide Synthesis (SPPS)

H-Cys-Pro-Leu-Gly-OH is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), as demonstrated in studies of analogous peptides . The protocol involves sequential coupling of Fmoc-protected amino acids to a resin-bound glycolic acid linker, followed by cleavage and deprotection. Proline’s secondary amine necessitates extended coupling times (e.g., 2 hours) to ensure complete reaction .

Cyclization and Post-Synthetic Modifications

The cysteine residue enables native chemical ligation (NCL) for cyclization. For instance, cysteinyl prolyl esters (CPE) facilitate intramolecular thioester formation, yielding cyclic peptides with high efficiency (isolated yields ~50%) . Desulfurization or alkylation of cysteine further diversifies the compound’s functional repertoire, enhancing stability or targeting specific biological receptors .

Table 2: Cyclization Conditions and Outcomes

ParameterValue
SolventSodium phosphate buffer (pH 7.8)
Temperature37°C
Reaction Time4 hours
Yield50% (isolated)
Byproducts<5% dimer/oligomer

Biological Activities and Mechanisms

Role in Neuromodulation

The Pro-Leu-Gly sequence is a conserved motif in the C-terminal region of neurohypophysial hormones like oxytocin . In oxytocin (H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH), this tripeptide stabilizes the cyclic disulfide bridge (Cys1^1-Cys6^6) and modulates receptor binding . While H-Cys-Pro-Leu-Gly-OH lacks the cyclic structure, its linear form may interact with neuroendocrine receptors as a partial agonist or antagonist, though direct evidence remains limited .

Applications in Research and Industry

Pharmaceutical Development

H-Cys-Pro-Leu-Gly-OH serves as a building block for integrin inhibitors. Cyclic RGD peptides containing this sequence exhibit nanomolar affinity for αvβ6 integrin, a target in fibrosis and cancer metastasis . Modifications at the cysteine residue (e.g., methylation) tune selectivity and pharmacokinetic profiles .

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